Cyclic-(GVCRCLCRRGVCRCICRR) is a cyclic peptide that exhibits significant biological activity and potential therapeutic applications. Cyclic peptides are characterized by their unique structural features, which often enhance their stability, binding affinity, and selectivity for biological targets compared to linear peptides. This specific cyclic peptide is composed of a sequence of amino acids that contribute to its structural conformation and biological properties.
Cyclic peptides like Cyclic-(GVCRCLCRRGVCRCICRR) can be synthesized through various methods, including solid-phase peptide synthesis and microwave-enhanced techniques. These methods allow for the efficient production of cyclic peptides, which are increasingly recognized for their potential in drug development.
Cyclic-(GVCRCLCRRGVCRCICRR) belongs to the class of cyclic peptides, which are known for their ability to mimic protein structures and interact with biological macromolecules. This classification positions them as promising candidates for therapeutic agents targeting various diseases.
The synthesis of cyclic-(GVCRCLCRRGVCRCICRR) can be achieved using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The cyclization process typically occurs after the linear peptide is synthesized, often facilitated by deprotecting specific amino acid side chains followed by coupling reactions.
Technical Details:
The molecular structure of Cyclic-(GVCRCLCRRGVCRCICRR) consists of a sequence of amino acids linked in a cyclic formation. The cyclic nature contributes to its rigidity and stability, which is crucial for its biological function.
The specific sequence includes:
This arrangement influences the peptide's conformational properties and interaction capabilities with target proteins.
The synthesis of Cyclic-(GVCRCLCRRGVCRCICRR) involves several key chemical reactions:
Technical Details:
The use of microwave energy during these reactions enhances reaction rates and yields, allowing for more efficient synthesis .
The mechanism of action for Cyclic-(GVCRCLCRRGVCRCICRR) involves its interaction with specific biological targets, such as proteins or receptors. The unique cyclic structure allows it to adopt conformations that facilitate binding to these targets, potentially modulating their activity or function.
Research indicates that cyclic peptides can stabilize certain conformations that enhance binding affinity compared to their linear counterparts. This property makes them suitable for applications in drug design and development.
Studies have shown that modifications in the amino acid sequence or structure can significantly affect the physical and chemical properties of cyclic peptides, influencing their therapeutic potential .
Cyclic-(GVCRCLCRRGVCRCICRR) has several scientific uses:
Cyclic-(GVCRCLCRRGVCRCICRR) follows systematic IUPAC conventions for homodetic cyclic peptides, where cyclization occurs via standard amide bonds between the C-terminal carboxyl group and N-terminal amino group. Its primary sequence comprises 18 amino acids, including four cysteine residues (positions 4, 6, 13, 15) that form two intramolecular disulfide bonds (Cys⁴–Cys¹⁵ and Cys⁶–Cys¹³). This classifies it as a heterodetic cyclic peptide due to the combination of peptide and disulfide linkages within its ring structure [1] [7]. The sequence features repetitive motifs: GVCRC (residues 1–5) and ICRR (residues 16–18), with arginine-rich segments (positions 8–9 and 17–18) conferring cationic character. Such structural complexity aligns with ribosomally derived cyclic peptides that adopt constrained topologies through post-translational modifications [7] [9].
Table 1: Structural Classification of Cyclic-(GVCRCLCRRGVCRCICRR)
Feature | Classification | Chemical Basis |
---|---|---|
Cyclization type | Heterodetic | Amide bonds + disulfide bridges |
Bond linkages | Side chain-to-side chain | Cysteine disulfide pairs (Cys⁴–Cys¹⁵, Cys⁶–Cys¹³) |
Amino acid composition | Cationic-rich | 6 Arginine residues (~33% of sequence) |
Ring size | Macrocyclic | 18 residues (>12 atoms) |
The development of cyclic peptide therapeutics originated with natural products like gramicidin S (1944), the first clinically used cyclic peptide antibiotic [8]. The 1980s marked a pivotal shift with the approval of cyclosporine—an immunosuppressive cyclic undecapeptide featuring nonstandard amino acids and N-methylation [4]. This established cyclization as a strategy to enhance metabolic stability and target affinity. Post-2000, advances in synthetic methodologies accelerated cyclic peptide drug discovery:
Table 2: Key Milestones in Cyclic Peptide Therapeutics
Era | Representative Agent | Significance |
---|---|---|
1940s–1960s | Gramicidin S | First cyclic peptide antibiotic; isolated from soil bacteria |
1983–present | Cyclosporine | Validated cyclization for oral bioavailability; 7 N-methylated residues |
2009–2023 | Romidepsin, Rezafungin | Semi-synthetic derivatives; enhanced pharmacokinetics via macrocyclization |
2020s–future | De novo cyclic peptides | Genetically encoded libraries targeting intracellular PPIs |
Cyclic-(GVCRCLCRRGVCRCICRR) exemplifies how structural constraints enable precise biomolecular recognition. Its arginine clusters (RR motifs at positions 8–9 and 17–18) facilitate electrostatic interactions with anionic cell-surface proteoglycans, promoting cellular internalization—a mechanism observed in cell-penetrating peptides like HIV-TAT [6] [10]. The disulfide-stabilized beta-hairpins (formed by Cys⁴–Cys¹⁵ and Cys⁶–Cys¹³) create a rigid scaffold that minimizes conformational entropy, enhancing binding affinity for target proteins [1] [9].
Notably, cyclization reduces the peptide’s polar surface area by ~40% compared to its linear analog, improving membrane permeability via passive diffusion. This aligns with studies showing N-methylation and cyclic constraints decrease the hydrogen-bonding capacity by shielding carbonyl groups [4] [8]. The compound’s multivalent binding architecture allows simultaneous engagement with multiple receptor domains, mimicking antibody paratopes while retaining <2 kDa molecular weight—enabling tissue penetration inaccessible to biologics [6] [10].
Table 3: Molecular Interaction Mechanisms of Cyclic-(GVCRCLCRRGVCRCICRR)
Structural Feature | Target Interaction | Functional Consequence |
---|---|---|
Arginine-rich domains | Heparan sulfate proteoglycans | Enhanced cellular uptake |
Disulfide bonds | Stabilization of β-turn motifs | High-affinity protein binding (Kd ~nM) |
Cyclic backbone | Protease active sites | Resistance to trypsin/chymotrypsin |
Cationic charge (net +6) | Phospholipid bilayers | Passive membrane translocation |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: